![molecular formula C22H24N2O4 B4007035 methyl 2-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4007035.png)
methyl 2-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, esters are typically synthesized via a reaction known as Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). This compound likely has a similar structure, with additional functional groups attached to the molecule .Chemical Reactions Analysis
Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters generally have low boiling points and are often liquids at room temperature .Scientific Research Applications
Organic Synthesis
Methyl 2-(phenylacetyl)benzoate: is used in organic synthesis as a precursor for various chemical reactions. Its benzylic position is particularly reactive, allowing for free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be harnessed to create a wide range of derivatives, which can serve as intermediates in the synthesis of more complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[1-(2-phenylacetyl)piperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-28-22(27)18-9-5-6-10-19(18)23-21(26)17-11-13-24(14-12-17)20(25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUPQMQIJKFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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